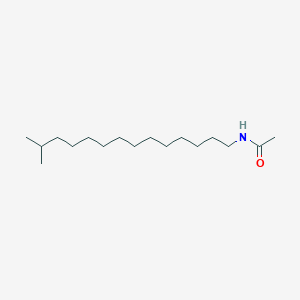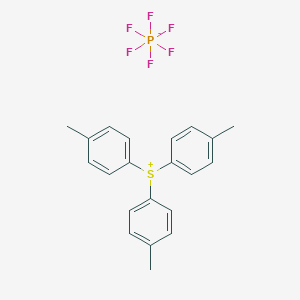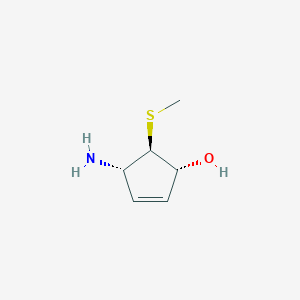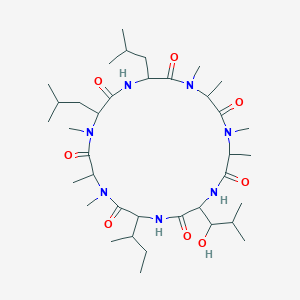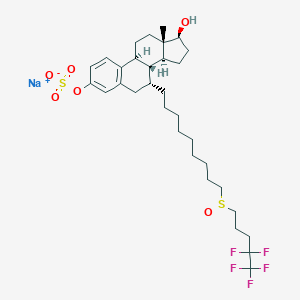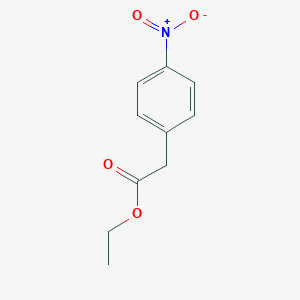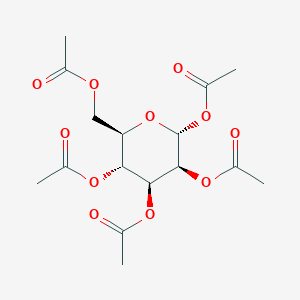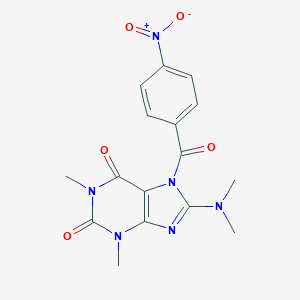
8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione, commonly known as DBcAMP, is a cyclic nucleotide analog that has been widely used in scientific research. DBcAMP is a derivative of cyclic AMP (cAMP), which is an important second messenger molecule involved in various physiological processes in cells.
Mécanisme D'action
DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione acts as an analog of this compound and can activate PKA by binding to its regulatory subunits, leading to the release of its catalytic subunits. The catalytic subunits can then phosphorylate various target proteins, leading to changes in their activity and cellular processes. DBthis compound can also activate the exchange protein directly activated by this compound (EPAC), which can regulate various cellular processes such as cell adhesion, migration, and differentiation.
Biochemical and Physiological Effects:
DBthis compound has various biochemical and physiological effects on cells. It can induce the expression of various genes, such as those involved in adipocyte differentiation and muscle development. DBthis compound can also increase the activity of various enzymes involved in metabolism, such as lipases and glycogen phosphorylase. In addition, DBthis compound can regulate ion channels and membrane transporters, leading to changes in cellular excitability and signaling.
Avantages Et Limitations Des Expériences En Laboratoire
DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has several advantages for lab experiments. It is stable and can be easily synthesized and purified. It can also be used at low concentrations and has a long half-life in cells. However, DBthis compound has some limitations as well. It can activate other cyclic nucleotide signaling pathways, such as those involving cyclic GMP (cGMP), which can complicate the interpretation of results. In addition, DBthis compound can have off-target effects on cellular processes, leading to unintended effects.
Orientations Futures
There are several future directions for the use of DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione in scientific research. One direction is the study of its effects on stem cell differentiation and reprogramming. DBthis compound has been shown to induce the differentiation of various cell types, and its effects on stem cells are not well understood. Another direction is the study of its effects on neuronal signaling and plasticity. DBthis compound has been shown to regulate ion channels and synaptic transmission, and its effects on learning and memory are not well understood. Finally, the development of more specific analogs of DBthis compound could lead to the discovery of new signaling pathways and therapeutic targets.
Méthodes De Synthèse
The synthesis of DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione involves the reaction of 4-nitrobenzoyl chloride with 8-(dimethylamino)-1,3-dimethylxanthine in the presence of a base, followed by cyclization with trifluoroacetic acid. The resulting product is purified by column chromatography.
Applications De Recherche Scientifique
DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has been used in various scientific research applications, including the study of signal transduction pathways, gene expression, and cell differentiation. DBthis compound can activate protein kinase A (PKA), which phosphorylates various target proteins and regulates their activity. This can lead to changes in cellular processes such as metabolism, gene expression, and cell growth. DBthis compound has also been used to induce differentiation of various cell types, such as adipocytes, myocytes, and neurons.
Propriétés
Numéro CAS |
148122-88-7 |
|---|---|
Formule moléculaire |
C16H16N6O5 |
Poids moléculaire |
372.34 g/mol |
Nom IUPAC |
8-(dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione |
InChI |
InChI=1S/C16H16N6O5/c1-18(2)15-17-12-11(14(24)20(4)16(25)19(12)3)21(15)13(23)9-5-7-10(8-6-9)22(26)27/h5-8H,1-4H3 |
Clé InChI |
MIERGUAFORXHMO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Synonymes |
1H-Purine-2,6-dione, 8-(dimethylamino)-3,7-dihydro-1,3-dimethyl-7-(4-nitrobenzoyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



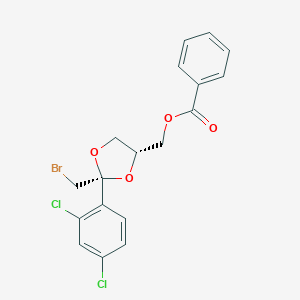
![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)
